Pyrrolidin-3-ylmethanethiol hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H12ClNS |
|---|---|
Molecular Weight |
153.67 g/mol |
IUPAC Name |
pyrrolidin-3-ylmethanethiol;hydrochloride |
InChI |
InChI=1S/C5H11NS.ClH/c7-4-5-1-2-6-3-5;/h5-7H,1-4H2;1H |
InChI Key |
AHICRVKVRGNCJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CS.Cl |
Origin of Product |
United States |
Synthetic Methodologies for Pyrrolidin 3 Ylmethanethiol Hydrochloride and Its Precursors
Enantioselective and Diastereoselective Synthetic Routes
The synthesis of enantiomerically pure Pyrrolidin-3-ylmethanethiol hydrochloride hinges on the precise control of stereochemistry at the C3 position of the pyrrolidine (B122466) ring. Both chiral pool synthesis and asymmetric catalysis represent powerful and widely employed strategies to achieve this goal.
Chiral Pool Approaches to Pyrrolidine Ring Systems
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of substituted pyrrolidines, the amino acids L-proline and 4-hydroxy-L-proline are exceptionally common and versatile precursors. mdpi.comnih.govresearchgate.netnih.govsemanticscholar.org These starting materials provide a pre-existing, stereochemically defined pyrrolidine scaffold that can be chemically modified to yield the desired target molecule.
A representative strategy for synthesizing a key precursor to Pyrrolidin-3-ylmethanethiol begins with commercially available Boc-protected trans-4-hydroxy-L-proline. nih.gov This approach leverages the inherent chirality of the starting material to establish the stereocenter that will ultimately become the C3 position in the final product. The synthesis of a pyrrolidin-3-ylethanethioate derivative, a closely related structure, has been described starting from 4-hydroxyproline, demonstrating the viability of this approach. mdpi.comresearchgate.netsemanticscholar.org The hydroxyl group at the C4 position serves as a versatile handle for introducing the required carbon and sulfur functionalities through a series of stereocontrolled reactions.
Key advantages of the chiral pool approach include:
Stereochemical Integrity: The stereochemistry of the target molecule is directly derived from the chiral starting material, often simplifying the synthetic route.
Cost-Effectiveness: Starting materials like proline are often abundant and affordable.
Established Chemistry: The chemical transformations of proline and its derivatives are well-documented, providing a reliable foundation for synthetic planning. mdpi.com
Asymmetric Catalysis in Pyrrolidine Construction
Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, constructing the chiral pyrrolidine ring from achiral or prochiral precursors. This field has seen significant advancements, with organocatalysis and transition-metal catalysis emerging as leading methodologies. researchgate.netnih.govnih.gov
Organocatalysis, which utilizes small chiral organic molecules to induce enantioselectivity, has become a particularly prominent strategy for synthesizing pyrrolidines. researchgate.netnih.gov Proline and its derivatives, such as diarylprolinol silyl (B83357) ethers, are frequently employed as catalysts in reactions like asymmetric [3+2] cycloadditions between azomethine ylides and alkenes. nih.govnih.govmetu.edu.tr This reaction directly constructs the five-membered pyrrolidine ring with high levels of stereocontrol. researchgate.netresearchgate.net Similarly, bifunctional organocatalysts, such as those incorporating squaramide or thiourea (B124793) moieties, can facilitate cascade reactions to produce highly functionalized chiral pyrrolidines. researchgate.netmdpi.com
Transition-metal catalysis, employing complexes of rhodium, palladium, or silver, also provides efficient routes to enantiomerically enriched pyrrolidines. acs.orgresearchgate.net For instance, rhodium-catalyzed asymmetric C-H insertion reactions can directly functionalize a pre-existing pyrrolidine ring with high enantio- and diastereocontrol. acs.org
| Catalyst Type | Reaction Example | Key Features |
| Organocatalysis (Proline Derivatives) | [3+2] Cycloaddition of azomethine ylides | Metal-free, environmentally friendly, high enantioselectivity. researchgate.netnih.gov |
| Organocatalysis (Bifunctional) | aza-Michael/Michael Cascade | Constructs highly functionalized pyrrolidines with multiple stereocenters. researchgate.net |
| Transition-Metal Catalysis (Rhodium) | Asymmetric C-H Insertion | Direct functionalization of the pyrrolidine core. acs.org |
| Transition-Metal Catalysis (Silver) | 1,3-Dipolar Cycloaddition | Diastereoselective synthesis of spiro-pyrrolidines. researchgate.net |
Stereochemical Control in Thiol Introduction
Once the chiral pyrrolidine core is established, the introduction of the methanethiol (B179389) group at the C3 position must proceed with strict stereochemical control to avoid racemization or epimerization. A common strategy involves the conversion of a hydroxyl group into a thiol via a nucleophilic substitution reaction.
The Mitsunobu reaction is a particularly effective method for this transformation, as it typically proceeds with a complete inversion of stereochemistry. nih.govsemanticscholar.org In a synthesis starting from 4-hydroxyproline, the hydroxyl group can be converted to a thioacetate (B1230152) by reaction with thioacetic acid under Mitsunobu conditions. nih.gov This S_N2-type reaction ensures that the stereochemistry at the carbon center is cleanly inverted. Subsequent hydrolysis of the thioacetate under basic or acidic conditions then reveals the desired thiol.
Example of Stereospecific Thiol Introduction:
Starting Material: A chiral alcohol (e.g., a 3-hydroxy-pyrrolidine derivative) with a defined stereochemistry.
Reaction: Mitsunobu reaction with thioacetic acid, triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate (e.g., DEAD or DIAD).
Intermediate: A thioacetate with inverted stereochemistry at the carbon center.
Deprotection: Hydrolysis of the thioacetate to yield the final thiol, preserving the inverted stereochemistry.
Multicomponent Reaction Strategies for this compound Derivatization
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are powerful tools for generating molecular diversity. dntb.gov.uanih.govresearchgate.net These reactions are highly atom- and step-economical, making them attractive for creating libraries of derivatives based on a core scaffold like Pyrrolidin-3-ylmethanethiol. dntb.gov.uaresearchgate.net
While a direct MCR synthesis of this compound is not prominently described, MCRs are widely used to synthesize a vast array of substituted pyrrolidines. dntb.gov.uamdpi.com For example, the 1,3-dipolar cycloaddition of azomethine ylides, which can be generated in situ from an aldehyde and an amino acid, with various dipolarophiles is a cornerstone MCR for pyrrolidine synthesis. mdpi.commdpi.com
For derivatization, the primary amine of the deprotected pyrrolidine ring in Pyrrolidin-3-ylmethanethiol could serve as a component in MCRs like the Ugi or Passerini reactions. rloginconsulting.com This would allow for the rapid introduction of diverse substituents at the nitrogen atom, enabling the exploration of structure-activity relationships for medicinal chemistry applications.
Process Optimization and Green Chemistry Considerations in Synthesis
Modern synthetic chemistry places a strong emphasis on developing processes that are not only efficient but also environmentally sustainable. mdpi.comchemheterocycles.com For the synthesis of this compound, several green chemistry principles can be applied.
Atom Economy: Utilizing reactions that incorporate the maximum number of atoms from the reactants into the final product, such as cycloadditions and MCRs, is a key goal. dntb.gov.uaresearchgate.net
Use of Catalysis: Employing catalytic methods, whether organocatalytic or metal-based, is preferable to stoichiometric reagents as it reduces waste. researchgate.netmdpi.com
Solvent Choice: The selection of greener solvents or, where possible, conducting reactions under solvent-free conditions can significantly reduce environmental impact. mdpi.com Microwave-assisted organic synthesis (MAOS) is one technique that can accelerate reactions, often with reduced solvent usage. nih.gov
Adopting these principles can lead to a more sustainable and economically viable synthesis of this compound, particularly on an industrial scale.
Reactivity and Mechanistic Investigations of Pyrrolidin 3 Ylmethanethiol Hydrochloride
Nucleophilic Reactivity of the Thiol Group
The thiol (-SH) group is a potent nucleophile, particularly in its deprotonated thiolate (S⁻) form. nih.gov Its reactivity is a cornerstone of many synthetic and biological processes. The large size and polarizability of the sulfur atom make the thiolate an excellent soft nucleophile, which preferentially reacts with soft electrophiles. nih.govresearchgate.net
Thioether Formation: One of the most common reactions involving thiols is the formation of thioethers (sulfides). This transformation typically occurs via an SN2 reaction between a thiolate and an alkyl halide. masterorganicchemistry.com The thiol is first deprotonated by a base to form the more nucleophilic thiolate anion, which then displaces a leaving group on an electrophilic carbon atom. masterorganicchemistry.com Due to the lower basicity of thiolates compared to alkoxides, competing elimination reactions (E2) are generally less of a concern. masterorganicchemistry.com This method is a direct application of the Williamson ether synthesis to sulfur chemistry. masterorganicchemistry.com
Thioether bonds can also be formed through other pathways, such as the conjugate addition (Michael addition) of a thiol to an activated alkene or through radical-mediated thio-ene reactions. acsgcipr.org
Disulfide Linkage: Thiols can be oxidized to form disulfides (R-S-S-R'). This reaction is crucial in protein chemistry, where disulfide bonds formed from cysteine residues contribute to the tertiary structure of proteins. masterorganicchemistry.comnih.gov Mild oxidizing agents like iodine (I₂) are commonly used for this transformation. masterorganicchemistry.com The process involves the coupling of two thiol molecules with the removal of two protons and two electrons. In biological systems, enzymes often catalyze the formation and cleavage of disulfide bonds through thiol-disulfide exchange reactions. nih.gov The pyridyl disulfide moiety is frequently used in designing redox-responsive materials due to its rapid and reversible thiol-disulfide exchange capability. rsc.org
| Reaction Type | Reactant | Product Structure | General Mechanism |
|---|---|---|---|
| Thioether Formation | Alkyl Halide (R'-X) | R-S-R' | S~N~2 |
| Disulfide Formation | Mild Oxidant (e.g., I₂) | R-S-S-R | Oxidative Coupling |
| Michael Addition | α,β-Unsaturated Carbonyl | R-S-CH₂-CH₂-C(O)-R' | Conjugate Addition |
The nucleophilic character of the thiol group allows it to react with a wide array of electrophilic species. nih.gov The sulfhydryl side chain of cysteine, a biological thiol, is a weak nucleophile that becomes significantly more reactive upon ionization to the thiolate form. nih.gov
According to the Hard and Soft Acids and Bases (HSAB) theory, soft nucleophiles like thiolates react preferentially with soft electrophiles. nih.govresearchgate.net This principle governs the selectivity of thiol reactions. For instance, soft electrophiles found in various chemical classes will selectively form covalent Michael-type adducts with the highly reactive and soft cysteine thiolate nucleophiles. nih.gov
Common electrophiles that react with thiols include:
Alkylating Agents: Such as alkyl halides and sulfonates, leading to thioether formation.
Acylating Agents: Including acyl chlorides and anhydrides, which can form thioesters.
Michael Acceptors: α,β-unsaturated carbonyl compounds react with thiols via conjugate addition.
Carbonyl Compounds: The carbonyl carbon of aldehydes and ketones is electrophilic and can react with thiols, often leading to the formation of thioacetals or thioketals. researchgate.net
Reactivity of the Pyrrolidine (B122466) Nitrogen
The pyrrolidine ring contains a secondary amine, which is both basic and nucleophilic. wikipedia.org Its cyclic structure imparts a degree of conformational rigidity that can influence its reactivity compared to acyclic secondary amines. wikipedia.org
Alkylation: The nitrogen atom of the pyrrolidine ring can act as a nucleophile to attack alkylating agents, such as alkyl halides, in a standard N-alkylation reaction. mdpi.com This SN2 reaction results in the formation of a tertiary amine. A potential complication in amine alkylation is overalkylation, where the resulting tertiary amine reacts further to form a quaternary ammonium (B1175870) salt, although this is less common with bulky alkylating agents or when stoichiometry is carefully controlled. In some cases, intramolecular cyclization of an N-alkylated intermediate can lead to the formation of new ring systems, such as an azetidinium ion. figshare.com
Acylation: Pyrrolidine readily undergoes N-acylation when treated with acylating agents like acyl chlorides or anhydrides. This reaction is typically faster and more easily controlled than N-alkylation. The product is a stable tertiary amide. The high reactivity of pyrrolidine makes it a common nucleophile in various synthetic transformations, including aromatic nucleophilic substitution (SNAr) reactions on electron-deficient aromatic systems like substituted thiophenes. nih.gov
| Feature | N-Alkylation | N-Acylation |
|---|---|---|
| Electrophile | Alkyl Halide (R-X) | Acyl Chloride (RCOCl), Anhydride ((RCO)₂O) |
| Product | Tertiary Amine | Tertiary Amide |
| Reversibility | Generally irreversible | Generally irreversible |
| Side Reactions | Potential for overalkylation (quaternary salt) | Generally clean, less prone to side reactions |
As a secondary amine, the pyrrolidine nitrogen is basic and will be protonated in acidic conditions to form a pyrrolidinium (B1226570) cation. wikipedia.org The compound is a hydrochloride salt, meaning the nitrogen atom already exists in its protonated, cationic form.
The equilibrium between the protonated (pyrrolidinium) and unprotonated (free amine) forms is governed by the pKₐ of the conjugate acid and the pH of the solution. The pKₐ of the conjugate acid of pyrrolidine is approximately 11.3. wikipedia.org This indicates that pyrrolidine is a relatively strong base.
At a pH significantly below the pKₐ (e.g., pH < 9), the nitrogen will be predominantly in its protonated, ammonium salt form.
At a pH significantly above the pKₐ (e.g., pH > 12), the nitrogen will exist primarily as the neutral free amine.
The protonation state is critical as it dictates the nucleophilicity of the nitrogen. The neutral free amine is a potent nucleophile, whereas the protonated pyrrolidinium cation is not nucleophilic. Therefore, reactions requiring the nitrogen to act as a nucleophile, such as alkylation or acylation, must be carried out under basic or neutral conditions where a sufficient concentration of the free amine is present.
Intramolecular Cyclization and Rearrangement Pathways
The presence of both a nucleophilic thiol and a nucleophilic amine within the same molecule, separated by a short carbon chain, opens the possibility for intramolecular reactions. These reactions can lead to the formation of new heterocyclic ring systems.
An intramolecular cyclization could potentially occur via the nucleophilic attack of the thiol sulfur atom or the pyrrolidine nitrogen atom on an electrophilic center within the molecule, should one be formed. For instance, if the side chain were to contain a leaving group, an intramolecular SN2 reaction could lead to a bicyclic thioether or a spirocyclic quaternary ammonium salt.
Mechanistic Studies of Key Transformations Involving Pyrrolidin-3-ylmethanethiol Hydrochloride
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is currently no publicly available research specifically detailing the mechanistic studies, including kinetic, thermodynamic, and transition state analyses, of reactions involving this compound.
The investigation into the reactivity and mechanistic pathways of chemical compounds is a highly specific and research-intensive area. While general principles of organic reaction mechanisms are well-established, their application to a particular molecule requires dedicated experimental and computational studies. Such studies for this compound have not been published in the accessible scientific domain.
Kinetic and Thermodynamic Aspects of Reactions
No specific kinetic or thermodynamic data for reactions involving this compound has been reported in the literature. The determination of reaction kinetics, including rate constants and reaction orders, as well as thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes, necessitates targeted experimental measurements or high-level computational modeling, which have not been documented for this compound.
Transition State Analysis
Similarly, there is a lack of information regarding the transition state analysis for any transformation involving this compound. Transition state analysis, which is crucial for understanding reaction mechanisms and selectivity, involves the characterization of high-energy intermediates and is typically achieved through advanced computational chemistry methods or sophisticated kinetic experiments. No such analyses for this specific compound are available in the current body of scientific literature.
Therefore, the detailed research findings and data tables requested for these sections cannot be provided at this time due to the absence of primary research on the topic.
Applications As a Versatile Building Block in Complex Chemical Synthesis
Precursor for Heterocyclic Systems
Synthesis of Pyrrolidine-Fused Scaffolds
The construction of pyrrolidine-fused systems is a significant area of synthetic chemistry, often aimed at creating novel drug candidates. Methodologies such as multicomponent reactions and cycloadditions are commonly employed to build these intricate structures. researchgate.netbohrium.com For instance, the 1,3-dipolar cycloaddition of azomethine ylides is a powerful technique for creating the pyrrolidine (B122466) ring fused to another cyclic system. mdpi.com
While direct literature explicitly detailing the use of pyrrolidin-3-ylmethanethiol hydrochloride in these specific cycloaddition reactions is limited, its structure is well-suited for such transformations. The secondary amine of the pyrrolidine ring can react with an aldehyde to form an azomethine ylide in situ. This reactive intermediate can then undergo a [3+2] cycloaddition with a suitable dipolarophile to generate a fused bicyclic system. The methanethiol (B179389) group can be carried through the reaction sequence and used for subsequent functionalization, or it could potentially participate in intramolecular cyclization reactions to form sulfur-containing fused rings.
Incorporation into Polycyclic Architectures
The synthesis of polycyclic compounds is crucial for accessing complex molecular frameworks found in nature and for developing new therapeutic agents. mdpi.comnih.gov Pyrrolidine-containing polycycles are present in a wide range of biologically active natural products. mdpi.com Glycine-based decarboxylative 1,3-dipolar [3+2] cycloadditions are highlighted as a powerful method for creating pyrrolidine-containing polycycles. mdpi.com
The bifunctional nature of this compound provides a pathway to incorporate both a pyrrolidine ring and a sulfur-containing moiety into larger polycyclic structures. The thiol group can act as a nucleophile to form new rings, for example, through reaction with electrophilic centers on an adjacent ring system. One established strategy for creating fused thiazepine rings involves the intramolecular lactamization of an amino-thioether derivative, a transformation for which pyrrolidin-3-ylmethanethiol could serve as a precursor. nih.gov This dual reactivity allows for the strategic construction of complex, multi-ring systems with potential applications in medicinal chemistry.
Utility in the Synthesis of Ligands for Transition Metal Catalysis
The development of novel ligands is central to advancing transition metal catalysis. nih.govresearchgate.net Pyrrolidine derivatives are widely used as chiral controllers and ligands in asymmetric synthesis. unibo.it The combination of a "hard" nitrogen donor and a "soft" sulfur donor in pyrrolidin-3-ylmethanethiol makes it an excellent candidate for a bidentate N,S-ligand, capable of forming stable complexes with various transition metals. semanticscholar.orgwikipedia.org
Design of Chiral Ligands
Chiral ligands are essential for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.govunibo.itrsc.orgmdpi.com Ligands derived from readily available chiral sources, such as amino acids, are of particular interest. Pyrrolidin-3-ylmethanethiol can be synthesized from chiral precursors, allowing for the creation of enantiopure N,S-ligands.
These chiral bidentate ligands can coordinate to a metal center, creating a well-defined chiral environment that can influence the stereochemical outcome of a catalytic reaction. nih.govsemanticscholar.org For example, chiral N,S-ligands have been successfully employed in palladium-catalyzed asymmetric Tsuji-Trost reactions and in the asymmetric addition of organozinc reagents to aldehydes. semanticscholar.org The stereoselectivity of these reactions is often highly dependent on the electronic and steric properties of the ligand, which can be fine-tuned by modifying the pyrrolidine or thiol substituents.
| Ligand Type | Metal | Asymmetric Reaction Example | Reference |
| Chiral N,S-Ligand | Palladium (Pd) | Tsuji-Trost Reaction | semanticscholar.org |
| Chiral N,S-Ligand | Zinc (Zn) | Diethylzinc addition to benzaldehyde | semanticscholar.org |
| Chiral P,N-Ligand | Rhodium (Rh) | Asymmetric Hydrogenation | nih.gov |
| Chiral N,N'-Dioxide | Various | Multiple Asymmetric Reactions | rsc.org |
Mechanistic Roles in Homogeneous and Heterogeneous Catalysis
Thiolate ligands play a significant role in the mechanism of catalytic reactions. nih.govnih.gov They can act as ancillary ligands that modify the electronic and steric properties of the metal center, or they can participate directly in the catalytic cycle. wikipedia.orgnih.gov In homogeneous catalysis, the strong bond between sulfur and late transition metals like palladium can prevent ligand dissociation and catalyst deactivation. rsc.org
In some systems, thiols can act as transient cooperative ligands, reversibly coordinating to the metal center to influence reactivity and selectivity. nih.gov This interaction can either accelerate or inhibit the catalytic process, depending on the specific reaction and conditions. For heterogeneous catalysis, immobilizing a palladium complex with a thiol-containing ligand onto a solid support, such as a metal-organic framework (MOF), can prevent leaching of the metal, allowing for catalyst recycling while maintaining high activity. rsc.org The pyrrolidine-thiol structure is well-suited for creating such robust catalysts, where the pyrrolidine nitrogen can also play a role in modulating the catalyst's properties or in substrate activation.
Scaffold for Peptide Mimetics and Unnatural Amino Acid Derivatives
Peptidomimetics and unnatural amino acids are crucial tools in drug discovery, offering improved stability, bioavailability, and conformational control compared to natural peptides. nih.govnih.govsigmaaldrich.com The rigid, cyclic structure of the pyrrolidine ring makes it an excellent scaffold for creating conformationally constrained amino acid analogues. nih.gov
Incorporating the pyrrolidin-3-ylmethanethiol structure into a peptide backbone can introduce a significant conformational constraint due to the five-membered ring. This can help to lock the peptide into a specific secondary structure, such as a helix or a turn, which may be required for biological activity. nih.gov The synthesis of such constrained gamma-amino acids can be achieved through methods like organocatalytic Michael additions, where a pyrrolidine-based catalyst itself is often used to induce stereoselectivity. nih.gov
Furthermore, the thiol group offers a versatile handle for further modification. It can be used to form disulfide bridges, creating cyclic peptides with enhanced stability, or it can be functionalized to introduce probes, labels, or other functionalities. nih.gov By serving as a constrained, functionalizable building block, this compound provides a valuable tool for designing novel peptidomimetics and unnatural amino acids with tailored properties for therapeutic and research applications. nih.govsigmaaldrich.com
Integration into Advanced Material Precursors
The distinct structural attributes of this compound, particularly the presence of a reactive thiol (-SH) group, position it as a compelling precursor for the synthesis of advanced materials. The thiol group is well-known for its ability to strongly interact with noble metal surfaces, form disulfide bonds, and participate in thiol-ene click chemistry, opening avenues for the creation of functionalized polymers, self-assembled monolayers, and nanomaterials.
The pyrrolidine ring itself can be integrated into polymer backbones or serve as a side chain, influencing the physical and chemical properties of the resulting material. For instance, polymers incorporating pyrrolidine moieties have been investigated for various applications, including gene delivery and as catalytic supports. The combination of the pyrrolidine core with a thiol functional group offers a dual-functionality that can be exploited in the design of sophisticated material architectures.
Research Findings in Analogous Systems:
While direct research on the integration of this compound into advanced materials is limited, studies on analogous compounds provide insights into its potential applications. Thiol-terminated molecules are extensively used to form self-assembled monolayers (SAMs) on gold and other noble metal surfaces. These organized molecular layers can tailor the surface properties of materials, making them suitable for applications in sensors, electronics, and biocompatible coatings. The pyrrolidine unit in such a SAM could introduce specific functionalities, such as chirality or the ability to coordinate with other metals.
Furthermore, the thiol group can be utilized in the synthesis of pyrrolidine-functionalized polymers. Thiol-ene "click" reactions, which are highly efficient and proceed under mild conditions, can be employed to graft the pyrrolidine moiety onto polymer backbones containing alkene groups. This approach allows for the precise introduction of the pyrrolidine functionality, which can then impart desirable properties to the polymer, such as improved hydrophilicity, metal-binding capabilities, or catalytic activity.
The table below summarizes potential applications of this compound as a precursor in advanced materials, based on the known reactivity of its functional groups.
| Material Type | Synthetic Strategy | Potential Application | Key Functional Group |
| Self-Assembled Monolayers (SAMs) | Chemisorption on noble metal surfaces | Surface functionalization for sensors, biocompatible coatings | Thiol (-SH) |
| Functionalized Polymers | Thiol-ene click chemistry, polymerization of pyrrolidine-containing monomers | Catalysis, drug delivery, metal ion sequestration | Thiol (-SH), Pyrrolidine Ring |
| Nanoparticle Surface Modification | Ligand exchange reactions | Stabilization and functionalization of nanoparticles | Thiol (-SH) |
| Crosslinked Hydrogels | Formation of disulfide bonds | Smart materials, controlled release systems | Thiol (-SH) |
Inability to Generate Article Due to Lack of Specific Scientific Data
It is not possible to generate the requested article on "this compound." A comprehensive search for specific, publicly available scientific literature containing the required experimental spectroscopic data for this exact compound has been unsuccessful.
The instructions require a thorough and scientifically accurate article detailing advanced spectroscopic and structural elucidation, including high-resolution NMR, mass spectrometry, and vibrational spectroscopy, complete with data tables and detailed research findings. However, no publications containing ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), HRMS, tandem mass spectrometry fragmentation patterns, or specific IR and Raman spectral data for "this compound" could be located.
To fulfill the request would necessitate inventing data, which would be scientifically inaccurate and constitute a hallucination. Using data from related but distinct compounds (e.g., other pyrrolidine derivatives or other thiols) would violate the strict instruction to focus solely on "this compound." Given the constraints and the absence of requisite factual information, the creation of an authoritative and accurate article as outlined is not feasible.
Advanced Spectroscopic and Structural Elucidation Methodologies
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Characteristic Functional Group Frequencies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. For "Pyrrolidin-3-ylmethanethiol hydrochloride," the key vibrational modes are associated with the thiol (S-H), the secondary amine hydrochloride (N-H+), and the C-N and C-S bonds, as well as the vibrations of the pyrrolidine (B122466) ring.
The thiol group (–SH) typically exhibits a weak S-H stretching vibration in the range of 2550-2600 cm⁻¹. The weakness of this absorption band is a characteristic feature. The C-S stretching vibration is generally observed in the region of 600-800 cm⁻¹, and its intensity can vary.
The presence of the hydrochloride salt results in the formation of a secondary ammonium (B1175870) ion within the pyrrolidinium (B1226570) ring. This gives rise to a broad and strong N-H⁺ stretching band, which typically appears in the range of 2700-3000 cm⁻¹. This broadness is a result of hydrogen bonding interactions. The N-H⁺ bending vibrations are expected to be found around 1560-1620 cm⁻¹.
The pyrrolidine ring itself will have a series of characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending (scissoring and twisting) vibrations in the 1400-1500 cm⁻¹ region. The C-N stretching vibrations of the cyclic amine are typically found in the 1000-1200 cm⁻¹ range.
A summary of the expected characteristic vibrational frequencies for "this compound" is presented in the interactive data table below.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Thiol (S-H) | Stretching | 2550-2600 | Weak |
| Secondary Ammonium (N-H⁺) | Stretching | 2700-3000 | Strong, Broad |
| Secondary Ammonium (N-H⁺) | Bending | 1560-1620 | Medium |
| Alkyl C-H | Stretching | 2850-2960 | Medium-Strong |
| Alkyl C-H | Bending | 1400-1500 | Medium |
| Cyclic Amine (C-N) | Stretching | 1000-1200 | Medium |
| Thioether (C-S) | Stretching | 600-800 | Weak-Medium |
X-ray Crystallography for Solid-State Structural Determination
In the solid state, the pyrrolidine ring is expected to adopt a non-planar, puckered conformation, typically an envelope or twisted-chair form, to minimize steric strain. The methanethiol (B179389) substituent at the 3-position can be oriented in either a pseudo-axial or pseudo-equatorial position relative to the ring.
While specific crystallographic data for "this compound" is not publicly available, a hypothetical data table based on expected values for similar small organic hydrochloride salts is presented below to illustrate the type of information that would be obtained from such an analysis.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or P2₁2₁2₁ |
| a (Å) | 5-10 |
| b (Å) | 8-15 |
| c (Å) | 10-20 |
| α (°) | 90 |
| β (°) | 90-110 |
| γ (°) | 90 |
| Volume (ų) | 800-1500 |
| Z (molecules per unit cell) | 4 |
| Key Hydrogen Bonds | N-H⁺···Cl⁻, S-H···Cl⁻ |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can predict a wide range of properties, from molecular geometries to reaction energetics.
The conformational flexibility of Pyrrolidin-3-ylmethanethiol hydrochloride is primarily dictated by the puckering of the five-membered pyrrolidine (B122466) ring and the rotation around the C3-C(methanethiol) and C-S bonds. The pyrrolidine ring is not planar and exists in a continuous pseudo-rotational circuit between two main conformations: the envelope (C_s symmetry) and the twist (C_2 symmetry). nih.gov Substituents on the ring influence the preferred conformation.
For an unsubstituted pyrrolidine, DFT calculations, specifically using methods like B3LYP with a substantial basis set such as aug-cc-pVQZ, have shown that the N-H equatorial conformer is the most stable. acs.org In the case of Pyrrolidin-3-ylmethanethiol, the methanethiol (B179389) group at the C3 position would significantly influence the potential energy surface. The substituent can adopt either a pseudo-axial or a pseudo-equatorial position, leading to different energy minima. The relative energies of these conformers would depend on steric and electronic interactions. The protonation of the nitrogen atom to form the hydrochloride salt would further alter the conformational preferences by introducing electrostatic interactions and modifying the electronic distribution within the ring.
A systematic conformational search using DFT would involve rotating the substituent and allowing the ring to pucker to identify all low-energy conformers. The results would provide the relative Gibbs free energies of these structures, indicating their population at a given temperature.
Table 1: Predicted Stable Conformers of the Pyrrolidinium (B1226570) Moiety This table is illustrative, based on computational studies of similar pyrrolidine derivatives.
| Conformer | Substituent Position | Ring Pucker | Relative Energy (kcal/mol) |
| 1 | Pseudo-equatorial | Twist (C2) | 0.00 |
| 2 | Pseudo-axial | Envelope (Cs) | 0.5 - 1.5 |
| 3 | Pseudo-equatorial | Envelope (Cs) | 1.0 - 2.5 |
Prediction of Reaction Pathways and Energy Barriers
DFT is a valuable tool for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. For Pyrrolidin-3-ylmethanethiol, several reactions could be of interest, including the nucleophilic substitution at the thiol group or reactions involving the secondary amine.
Studies on similar thiol-containing molecules have used DFT to model reaction pathways, such as thiol-ene reactions or oxidation of the sulfur atom. researchgate.netwhiterose.ac.uk For instance, the reaction of the thiol group with an electrophile would proceed through a transition state that can be located and characterized using DFT. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's kinetic feasibility. nih.gov Similarly, the deprotonation of the thiol or the pyrrolidinium ion can be modeled to predict pKa values.
The reaction of thiols with hydroperoxides, for example, has been studied computationally, revealing a non-radical pathway leading to oxidized sulfur species. whiterose.ac.uk The energy barrier for such a reaction involving Pyrrolidin-3-ylmethanethiol could be calculated to assess its susceptibility to oxidation.
Table 2: Illustrative DFT-Calculated Energy Barriers for Thiol Reactions This table presents typical energy barrier ranges for common thiol reactions based on DFT studies of analogous compounds.
| Reaction Type | Reactant | Electrophile/Oxidant | Calculated Energy Barrier (kcal/mol) |
| S-Alkylation | Methanethiol | Methyl iodide | ~20-25 |
| Thiol-Disulfide Exchange | Thiol | Disulfide | ~5-10 |
| Oxidation | Thiol | Hydroperoxide | ~25-30 |
Molecular Dynamics Simulations for Conformational Flexibility
While DFT is excellent for studying static structures and energy minima, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational flexibility and solvent effects. researchgate.netamanote.com
An MD simulation of this compound in an aqueous environment would reveal the dynamic puckering of the pyrrolidine ring and the rotational freedom of the methanethiol side chain. Such simulations can show transitions between different conformational states and the timescale on which these transitions occur. nih.gov This is particularly important for understanding how the molecule might adapt its shape upon binding to a biological target. The flexibility of the pyrrolidine ring is a key feature that allows it to serve as a versatile scaffold in drug design. nih.gov
The simulation would also provide information on the hydration shell around the molecule, showing how water molecules interact with the charged pyrrolidinium group, the polar thiol, and the nonpolar regions of the ring.
Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity. These descriptors are often calculated using DFT. rasayanjournal.co.in For this compound, these descriptors can help in understanding its chemical behavior.
Key descriptors include:
HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). A small HOMO-LUMO gap generally implies higher reactivity. researchgate.net
Ionization Potential (IP) and Electron Affinity (EA): IP is the energy required to remove an electron, and EA is the energy released when an electron is added. These are directly related to HOMO and LUMO energies, respectively. longdom.org
Global Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. Soft molecules, with a small HOMO-LUMO gap, are generally more reactive. researchgate.net
Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons.
Fukui Functions: These functions indicate the most likely sites for nucleophilic or electrophilic attack within the molecule. For Pyrrolidin-3-ylmethanethiol, the sulfur and nitrogen atoms would be key sites of interest.
Table 3: Representative Quantum Chemical Descriptors This table provides an example of typical descriptor values for a simple aminothiol, calculated at a representative DFT level.
| Descriptor | Definition | Typical Value (eV) | Implication for Reactivity |
| E_HOMO | Energy of Highest Occupied Molecular Orbital | -6.5 to -8.5 | Electron-donating ability |
| E_LUMO | Energy of Lowest Unoccupied Molecular Orbital | 1.0 to 3.0 | Electron-accepting ability |
| HOMO-LUMO Gap | E_LUMO - E_HOMO | 7.5 to 11.5 | Chemical stability and reactivity |
| Ionization Potential (IP) | -E_HOMO | 6.5 to 8.5 | Ease of oxidation |
| Electron Affinity (EA) | -E_LUMO | -1.0 to -3.0 | Ease of reduction |
| Global Hardness (η) | (IP - EA) / 2 | 3.75 to 5.75 | Resistance to electronic change |
Ligand-Target Interaction Modeling (Non-Clinical Focus)
Computational modeling can be used to predict and analyze how a small molecule like Pyrrolidin-3-ylmethanethiol might interact with biological macromolecules, such as enzymes or receptors. This is often a preliminary step in drug discovery, focused on understanding binding modes rather than clinical outcomes.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ingentaconnect.com In the context of Pyrrolidin-3-ylmethanethiol, docking could be used to explore its potential interactions with the active site of an enzyme or a receptor binding domain.
Docking studies on various pyrrolidine derivatives have been successfully used to understand their binding to targets like dipeptidyl peptidase-IV (DPP-IV) and plasmepsin II. nih.govingentaconnect.com For this compound, a docking study would involve:
Obtaining the 3D structure of a target macromolecule from a database like the Protein Data Bank (PDB).
Generating a 3D conformation of the ligand (Pyrrolidin-3-ylmethanethiol).
Using a docking algorithm to systematically sample different orientations and conformations of the ligand within the binding site of the target.
Scoring the resulting poses based on a scoring function that estimates the binding affinity.
The results would highlight potential key interactions, such as hydrogen bonds between the pyrrolidinium N-H group or the thiol S-H group and amino acid residues in the active site. Hydrophobic interactions involving the pyrrolidine ring could also be identified. nih.gov These studies can provide hypotheses about the molecule's mode of action at a molecular level, guiding further experimental investigation. researchgate.net
Binding Affinity Predictions for Research Probes
Information and data regarding the binding affinity predictions for this compound as a research probe are not available in the reviewed scientific literature.
Exploration of Pyrrolidin 3 Ylmethanethiol Hydrochloride in Chemical Biology Research Non Clinical Applications
Development of Chemical Probes for Biological Systems
The design of chemical probes is a cornerstone of chemical biology, enabling the study of biological systems with molecular precision. A chemical probe is a small molecule that can be used to study and manipulate a biological target, such as a protein. The structural features of Pyrrolidin-3-ylmethanethiol hydrochloride make it a promising candidate for the development of such probes.
The pyrrolidine (B122466) scaffold provides a versatile and synthetically tractable framework that can be modified to enhance binding affinity and selectivity for a target protein. nih.govnih.gov Its three-dimensional nature allows for the exploration of complex binding pockets that may not be accessible to planar aromatic compounds. researchgate.net Furthermore, the nitrogen atom in the pyrrolidine ring can be functionalized to introduce reporter tags, such as fluorophores or biotin, for visualization and affinity purification of the target protein.
The methanethiol (B179389) group is a particularly valuable component for a chemical probe. Its high nucleophilicity allows for the formation of covalent bonds with electrophilic residues on proteins, such as cysteine or lysine. This covalent labeling can be used to irreversibly inhibit enzyme activity or to "trap" a protein in a specific conformation for structural studies. The thiol group can also serve as a handle for "click" chemistry, a set of biocompatible reactions that can be used to attach a wide variety of functional groups to the probe molecule. mdpi.com
Table 1: Potential Applications of this compound-Based Chemical Probes
| Application | Description | Rationale for Use |
| Activity-Based Protein Profiling (ABPP) | A chemical proteomics technology that uses active site-directed covalent probes to profile the functional state of enzymes in complex biological systems. | The thiol group can be designed to react with the active site of a specific class of enzymes, allowing for their selective labeling and identification. |
| Target Identification and Validation | The use of a chemical probe to identify the protein target of a bioactive compound. | A probe based on this compound could be used in pull-down experiments to isolate and identify its binding partners. |
| Imaging of Biological Processes | The use of fluorescently labeled probes to visualize the localization and dynamics of a target protein in living cells. | The pyrrolidine scaffold can be readily modified to incorporate a fluorophore, and the thiol group can be used to attach the probe to its target. |
Enzymatic and Receptor Interaction Studies (Purely Mechanistic/Research Tool Focus)
The thiol group of this compound is expected to be the primary driver of its interactions with enzymes and receptors. Thiols are known to participate in a variety of biological interactions, making this compound a potentially valuable tool for studying the mechanisms of these processes. frontiersin.org
One key area of investigation is the interaction of thiols with metalloenzymes. Many enzymes contain metal ions in their active sites that are essential for their catalytic activity. The thiol group can act as a ligand for these metal ions, potentially modulating the enzyme's function. By studying how this compound affects the activity of metalloenzymes, researchers can gain insights into the role of the metal center in catalysis.
Another important interaction is the formation of disulfide bonds with cysteine residues in proteins. Disulfide bonds play a critical role in protein folding, stability, and function. This compound could be used to study the process of disulfide bond formation and cleavage, and to investigate how this process is regulated in cells. It could also be used to selectively modify cysteine residues in a protein to probe their functional importance.
Table 2: Potential Mechanistic Studies Using this compound
| Enzyme/Receptor Class | Potential Interaction Mechanism | Research Application |
| Metalloenzymes | Coordination of the thiol group to the metal center in the active site. | Probing the role of the metal ion in catalysis; development of enzyme inhibitors. |
| Cysteine Proteases | Covalent modification of the active site cysteine residue. | Investigating the catalytic mechanism; development of irreversible inhibitors. |
| Receptors with Cysteine-Rich Domains | Formation of disulfide bonds with cysteine residues in the ligand-binding pocket. | Modulating receptor activity; studying the role of disulfide bonds in receptor function. |
Role in Biomimetic Systems and Artificial Enzymes
Biomimetic chemistry seeks to create synthetic molecules that mimic the function of biological systems. nih.gov Artificial enzymes are synthetic molecules that are designed to catalyze chemical reactions with the efficiency and selectivity of natural enzymes. chemistryviews.org The structural and functional properties of this compound make it an attractive building block for the construction of such systems.
The thiol group is a common feature in the active sites of many enzymes, where it can act as a nucleophile, a ligand for metal ions, or a redox-active center. frontiersin.org By incorporating this compound into a larger molecular scaffold, it may be possible to create a synthetic active site that mimics the function of a natural enzyme. For example, a synthetic receptor containing this moiety could be designed to bind a specific substrate and catalyze its transformation.
The pyrrolidine ring can also play an important role in these systems by providing a defined three-dimensional structure that can help to position the thiol group and other functional groups in the correct orientation for catalysis. nih.gov The ability to readily modify the pyrrolidine scaffold allows for the fine-tuning of the properties of the artificial enzyme to optimize its activity and selectivity.
Investigations into Molecular Mechanisms of Action (Non-Clinical)
In a non-clinical research setting, this compound can be a valuable tool for elucidating the molecular mechanisms of action of biological processes. Its utility stems from its potential to act as a targeted covalent modifier of proteins.
By designing derivatives of this compound that are selective for a particular protein, researchers can use this compound to label and identify the protein in a complex biological sample. Once the target protein is identified, a variety of techniques can be used to study how its modification by the compound affects its function and the downstream cellular processes.
For example, after covalently labeling a target protein, researchers could use mass spectrometry-based proteomics to identify the specific site of modification. This information can provide valuable insights into the protein's structure and function. Furthermore, by observing the cellular response to the modification of the target protein, it is possible to unravel the protein's role in a particular signaling pathway or cellular process.
Q & A
Q. What are the optimal synthetic routes for Pyrrolidin-3-ylmethanethiol hydrochloride, and how can reaction parameters be systematically optimized?
Methodological Answer: Synthesis optimization requires evaluating multiple pathways (e.g., thiolation of pyrrolidine derivatives, protection-deprotection strategies for sulfur groups). Key parameters include temperature, solvent polarity, catalyst loading, and reaction time. Use Design of Experiments (DoE) to identify interactions between variables . For example:
- Temperature: Test 0–50°C to balance reaction rate and byproduct formation.
- Catalysts: Compare Lewis acids (e.g., ZnCl₂) vs. organocatalysts for regioselectivity.
- Purification: Employ flash chromatography or recrystallization, monitored via TLC/HPLC .
Q. Which analytical techniques are most reliable for characterizing this compound, and how should data interpretation be validated?
Methodological Answer: Combine orthogonal techniques:
- NMR: ¹H/¹³C NMR to confirm backbone structure; DEPT-135 for CH₂/CH₃ groups.
- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography: Resolve stereochemistry if crystals are obtainable.
Validate purity via HPLC (≥95% area under the curve) with a C18 column (acetonitrile/water + 0.1% TFA) . Cross-reference spectral databases (e.g., SciFinder) to rule out contaminants.
Q. How can researchers assess the stability of this compound under varying storage and experimental conditions?
Methodological Answer: Design accelerated stability studies:
- Thermal Stability: Incubate at 25°C, 40°C, and 60°C for 1–4 weeks; analyze degradation via HPLC.
- pH Sensitivity: Test solubility and decomposition in buffers (pH 2–12).
- Light/Oxygen Exposure: Store under argon vs. ambient air, with/without amber vials.
Quantify thiol oxidation using Ellman’s assay (λ = 412 nm) . For long-term storage, recommend –20°C in anhydrous DMSO under inert gas.
Advanced Research Questions
Q. How can mechanistic studies distinguish between kinetic vs. thermodynamic control in the synthesis of this compound derivatives?
Methodological Answer:
- Variable-Temperature NMR: Monitor intermediate formation at 25°C vs. –40°C.
- Computational Modeling: Use DFT (e.g., Gaussian) to calculate activation barriers for competing pathways.
- Quenching Experiments: Halt reactions at 50%, 75%, and 100% completion; analyze product ratios via GC-MS.
Contradictions in product distribution may arise from solvent polarity effects—validate with free-energy simulations (MD, AMBER) .
Q. What strategies mitigate discrepancies between in vitro and in vivo biological activity data for this compound?
Methodological Answer:
- Metabolic Stability: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.
- Plasma Protein Binding: Use equilibrium dialysis; correlate unbound fraction with IC₅₀ shifts.
- Permeability Assays: Compare Caco-2 cell monolayers vs. PAMPA for passive diffusion.
If in vivo efficacy lags, consider prodrug derivatization (e.g., acetyl-protected thiols) . Triangulate data with pharmacokinetic modeling (e.g., Phoenix WinNonlin).
Q. How can computational modeling predict the binding affinity of this compound to target proteins, and how should conflicting docking results be resolved?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Glide with flexible side chains.
- MD Simulations: Run 100-ns trajectories (GROMACS) to assess binding mode stability.
- MM-PBSA/GBSA: Calculate free-energy differences between poses.
If docking scores contradict experimental IC₅₀ values, validate force fields (e.g., CHARMM vs. OPLS) and check protonation states at physiological pH .
Q. How should researchers address contradictions in spectroscopic data (e.g., NMR vs. X-ray) for structural elucidation?
Methodological Answer:
- Dynamic Effects: Use VT-NMR to detect conformational exchange broadening.
- DFT-NMR Predictions: Compare experimental shifts with computed values (B3LYP/6-31G*).
- Residual Dipolar Couplings (RDCs): Resolve ambiguities in flexible regions.
For crystallographic contradictions, check for disorder in the crystal lattice and refine occupancy ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
